Hydrogen Bond Donor/Acceptor Count vs. 4-Benzyloxypiperidine Hydrochloride
The presence of a tertiary alcohol at the 4-position of the piperidine ring provides the target compound with an additional hydrogen bond donor compared to 4-benzyloxypiperidine hydrochloride, which lacks this hydroxyl group. This structural feature is crucial for enhancing target engagement or improving solubility profiles in lead optimization [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) and Acceptor (HBA) Counts |
|---|---|
| Target Compound Data | HBD: 2 (tertiary alcohol, secondary amine); HBA: 3 (ether oxygen, alcohol oxygen, amine nitrogen) |
| Comparator Or Baseline | 4-Benzyloxypiperidine hydrochloride: HBD: 1 (secondary amine); HBA: 2 (ether oxygen, amine nitrogen) [1] |
| Quantified Difference | Target compound possesses 100% more HBD and 50% more HBA than the comparator. |
| Conditions | Computed structural properties based on SMILES analysis. |
Why This Matters
A higher HBD count is a critical factor for increasing topological polar surface area and modulating blood-brain barrier penetration, directly impacting a drug candidate's CNS exposure profile.
- [1] Kuujia. 4-Benzyloxy-piperidine Hydrochloride (CAS 81151-68-0). Computed Properties: Hydrogen Bond Donor Count 1, Hydrogen Bond Acceptor Count 2. View Source
